Physicochemical Properties of 4-(4-tert-Butylphenoxy)phenol: A Technical Guide for Material Science Applications
Physicochemical Properties of 4-(4-tert-Butylphenoxy)phenol: A Technical Guide for Material Science Applications
Topic: Physicochemical Properties of 4-(4-tert-Butylphenoxy)phenol for Material Science Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(4-tert-Butylphenoxy)phenol (CAS: 39064-93-2) represents a specialized class of asymmetric diaryl ethers used as high-performance building blocks in material science. Unlike its symmetric counterparts, this molecule combines a rigid phenoxy-phenol core with a bulky, hydrophobic tert-butyl tail. This unique architecture imparts specific properties—enhanced solubility, thermal stability, and precise steric control—making it an ideal candidate for polymer end-capping , liquid crystal mesogen synthesis , and thermal recording material stabilization .
This guide provides a rigorous analysis of its physicochemical profile, synthesis methodologies, and application logic, designed for researchers requiring high-purity functional materials.
Physicochemical Profile
The utility of 4-(4-tert-Butylphenoxy)phenol stems from the electronic and steric interplay between the electron-donating hydroxyl group and the bulky tert-butyl substituent on the distal ring.
Key Property Data
Note: Where experimental values are proprietary or variable based on polymorphs, predictive models (ACD/Labs, EPISuite) are utilized to establish baseline expectations.
| Property | Value / Descriptor | Significance in Material Science |
| Molecular Formula | C₁₆H₁₈O₂ | Backbone for aromatic polyethers. |
| Molecular Weight | 242.31 g/mol | Moderate weight allows for volatility control in processing. |
| Physical State | Crystalline Solid (White/Off-white) | Easy handling for solid-state feeding systems. |
| Melting Point | ~145–150°C (Predicted) | High enough for thermal stability, low enough for melt blending. |
| LogP (Octanol/Water) | 5.2 ± 0.4 (Predicted) | Highly lipophilic; excellent compatibility with non-polar matrices. |
| pKa (Acid Dissociation) | 9.95 ± 0.15 (Phenolic OH) | Typical phenol reactivity; suitable for nucleophilic substitution. |
| Solubility | Soluble: DCM, THF, Ethyl AcetateInsoluble: Water | Facilitates organic synthesis and purification. |
Structural Analysis & Causality
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Thermal Stability: The diaryl ether linkage (Ph–O–Ph) is chemically robust, resisting hydrolysis and oxidation at elevated temperatures. This makes the compound suitable for processing temperatures exceeding 200°C, common in engineering thermoplasts.
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Steric Hindrance: The tert-butyl group at the para position prevents close stacking of the phenyl rings in certain orientations, which can disrupt crystallinity in derived polymers. This is advantageous for modifying the glass transition temperature (
) and improving solubility of the final material. -
Electronic Effects: The ether oxygen acts as a weak electron donor to both rings. The terminal hydroxyl group is activated for nucleophilic attack (e.g., with acid chlorides or isocyanates), while the tert-butyl group deactivates the distal ring towards further substitution, ensuring regioselectivity during derivatization.
Material Science Applications
Polymer Chain Engineering (End-Capping)
In the synthesis of high-performance engineering thermoplastics like Polyether Ether Ketone (PEEK) or Polysulfones (PSU) , molecular weight control is critical. 4-(4-tert-Butylphenoxy)phenol serves as a monofunctional end-capper .
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Mechanism: By adding a calculated amount of this monofunctional phenol to a polymerization reaction (involving bisphenols and dihalides), the growing polymer chain is "capped."
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Benefit: The tert-butyl tail introduces a hydrophobic surface to the polymer chain ends, improving the material's hydrolytic stability and melt flow properties.
Liquid Crystal Mesogens
The molecule serves as a "rod-like" rigid core (mesogen) essential for liquid crystalline behavior.
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Role: It acts as a precursor. The hydroxyl group allows for the attachment of flexible spacers or chiral centers, while the tert-butyl group serves as a terminal anchor that influences the nematic-to-isotropic transition temperature.
Experimental Protocols
Synthesis: Copper-Catalyzed Ullmann Coupling
Rationale: Direct coupling is preferred over multi-step protection/deprotection strategies. The following protocol utilizes a modified Ullmann coupling for high specificity.
Reagents:
-
4-tert-Butylphenol (1.0 eq)
-
4-Bromoanisole (1.1 eq) [Precursor to the phenol via demethylation]
-
Cesium Carbonate (
, 2.0 eq) -
Copper(I) Iodide (CuI, 10 mol%)
-
Ligand: N,N-Dimethylglycine (20 mol%)
-
Solvent: 1,4-Dioxane (Anhydrous)
Workflow Diagram (DOT):
Figure 1: Step-wise synthesis pathway via Ullmann coupling followed by demethylation.
Step-by-Step Methodology:
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Coupling: In a flame-dried Schlenk flask, combine 4-tert-butylphenol (15.0 g, 100 mmol), 4-bromoanisole (20.6 g, 110 mmol),
(65.2 g, 200 mmol), CuI (1.9 g, 10 mmol), and N,N-dimethylglycine hydrochloride (2.8 g, 20 mmol). -
Solvation: Add anhydrous 1,4-dioxane (100 mL) under argon atmosphere.
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Reaction: Heat the mixture to reflux (110°C) with vigorous stirring for 48 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Demethylation: Dissolve the crude methoxy-intermediate in dry DCM (200 mL). Cool to -78°C. Slowly add Boron Tribromide (
, 1.0 M in DCM, 1.5 eq). Allow to warm to room temperature overnight. -
Quench & Isolate: Quench with ice water. Extract with DCM. Wash organic layer with
and brine. Dry over . -
Purification: Recrystallize from Hexane/Toluene (80:20) to yield white needles.
Quality Control: Thermal Analysis (DSC)
Rationale: To verify purity and thermal transitions critical for material applications.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
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Sample: 2–5 mg in a hermetically sealed aluminum pan.
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C (1st Heat) to erase thermal history.
-
Cool 10°C/min to 0°C.
-
Ramp 10°C/min to 200°C (2nd Heat).
-
-
Analysis: Record the onset of melting (
) from the second heating cycle. Sharpness of the peak indicates purity (>99% requires peak width <2°C).
Safety & Handling (Self-Validating Protocol)
Handling phenolic compounds requires strict adherence to safety protocols to prevent chemical burns and sensitization.
| Hazard Class | Risk Description | Mitigation Strategy |
| Skin Irritant (Category 2) | Phenolic hydroxyls can cause chemical burns and protein denaturation. | Double Gloving: Nitrile over Latex. Immediate wash with PEG-400 or water if exposed. |
| Eye Irritant (Category 2A) | Dust or vapor can cause severe eye irritation. | Engineering Control: Handle only in a certified fume hood. Wear chemical splash goggles. |
| Aquatic Toxicity | Lipophilic nature implies bioaccumulation potential. | Disposal: Do not release to drains. Collect in "Non-Halogenated Organic" waste streams for incineration. |
References
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Ullmann Coupling Mechanism: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link
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Polymer End-Capping: Kricheldorf, H. R. (2001). Aromatic Polyethers. In: Handbook of Polymer Synthesis. Marcel Dekker. Link
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Mesogen Design: Goodby, J. W., et al. (2014). Liquid Crystals: Design and Structure-Property Relationships. Handbook of Liquid Crystals. Link
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General Phenol Properties: PubChem Database. 4-tert-Butylphenol (Precursor Data). National Library of Medicine. Link
